molecular formula C9H10O3 B3052134 Ethyl phenyl carbonate CAS No. 3878-46-4

Ethyl phenyl carbonate

Cat. No. B3052134
CAS RN: 3878-46-4
M. Wt: 166.17 g/mol
InChI Key: YCNSGSUGQPDYTK-UHFFFAOYSA-N
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Description

Ethyl phenyl carbonate, also known as Carbonic acid, ethyl phenyl ester, is a chemical compound with the formula C9H10O3 . It has a molecular weight of 166.1739 .


Synthesis Analysis

The synthesis of Ethyl phenyl carbonate and similar compounds has been explored in various studies . For instance, one study investigated the solventless and heterogeneously catalyzed synthesis of 2-phenoxyethanol (a related compound) via the reaction between phenol and ethylene carbonate using Na-mordenite catalysts .


Molecular Structure Analysis

The molecular structure of Ethyl phenyl carbonate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

The reactivity of Ethyl phenyl carbonate has been studied in the context of its hydrolysis in aqueous solutions . The hydrolysis rates varied widely, depending on the selected pro-moieties (alkyl and aryl substituents) . The carbonate esters appear to be less reactive towards specific acid and base catalyzed hydrolysis than phenyl acetate .


Physical And Chemical Properties Analysis

Ethyl phenyl carbonate has a molecular weight of 166.1739 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Application in Lithium-Ion Batteries

Ethyl phenyl carbonate has been evaluated as an electrolyte additive in lithium-ion batteries. It acts as a solid electrolyte interphase modifier, contributing to good cycle life, low polarization, and minimal gas evolution during cell use. Ethyl phenyl carbonate is comparable to other additives like vinylene carbonate in terms of coulombic efficiencies and charge-endpoint capacity slippage, showing its effectiveness in battery performance (Petibon, Rotermund, & Dahn, 2015).

Synthesis and Characterization in Polymer Chemistry

Ethyl phenyl carbonate is used in the synthesis of certain polyurethanes with pendant hydroxyl groups, indicating its role in polymer chemistry. These polymers contain both primary and secondary hydroxyl groups and are typically amorphous materials. The use of ethyl phenyl carbonate in this context highlights its versatility in material science applications (Ubaghs, Fricke, Keul, & Höcker, 2004).

In Solvent Dispersion Applications

Ethyl phenyl carbonate has also been mentioned in studies involving the dispersion of carbon nanotubes. In this context, related compounds like phenyl ethyl alcohol have shown effectiveness in dispersing carbon nanotubes, suggesting potential applications of ethyl phenyl carbonate in similar nanotechnology contexts (Dumonteil, Demortier, Detriche, Raes, Fonseca, Rühle, & Nagy, 2006).

Safety And Hazards

While specific safety data for Ethyl phenyl carbonate was not found, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

ethyl phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNSGSUGQPDYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192047
Record name Carbonic acid, ethyl phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl phenyl carbonate

CAS RN

3878-46-4
Record name Carbonic acid, ethyl phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, ethyl phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL PHENYL CARBONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
R Petibon, LM Rotermund, JR Dahn - Journal of Power Sources, 2015 - Elsevier
… The impact of the electrolyte additives methyl phenyl carbonate, ethyl phenyl carbonate, … 1–4 wt% methyl phenyl carbonate, ethyl phenyl carbonate or diphenyl carbonate had similar …
Number of citations: 54 www.sciencedirect.com
C Pac, S Tsutsumi - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
… the reaction of ethoxycarbonyl radical in hydrocarbons, 6) it was found that the migration of the ethoxycarbonyl group took place in the photochemical reaction of ethyl phenyl carbonate (…
Number of citations: 20 www.journal.csj.jp
D DeJongh, D Brent - The Journal of Organic Chemistry, 1970 - ACS Publications
… For example, the mass spectrum of ethyl phenyl carbonate shows the loss of C02 from the molecular ion, followed by the loss of C2H4 to give the base peak at m/e 94 which is likely the …
Number of citations: 36 pubs.acs.org
S Aikawa, C Sekiguchi, Y Yamazaki… - Journal of …, 2014 - Wiley Online Library
… The reaction of N-aryl benzamidines 1a, 1b, 1c, 1d, 1e, 1f, 1g, 1h, 1i, 1j, 1k, 1l, 1m, 1n with diphenyl carbonate 2a or ethyl phenyl carbonate 2b synthesized 2-arylquinazolin-4(3H)-ones …
Number of citations: 7 onlinelibrary.wiley.com
JLR Williams, DD Reynolds, KR Dunham… - The Journal of Organic …, 1959 - ACS Publications
… Ethyl phenyl carbonate, treated with lithium aluminum ethoxide or strontium methoxide, produced low yields of symmetrical carbonate. The odor of phenol was noted in both cases. …
Number of citations: 17 pubs.acs.org
EA Castro, P Pavez, JG Santos - The Journal of Organic …, 1999 - ACS Publications
… ion with the three substrates was identified as ethyl phenyl carbonate, as indicated by HPLC … The yield of ethyl phenyl carbonate obtained in these reactions was in accordance with a …
Number of citations: 31 pubs.acs.org
R Chénevert, R Plante - Canadian journal of chemistry, 1983 - cdnsciencepub.com
… The photorearrangement of acetanilide, benzanilidc, and ethyl phenyl carbonate is changed in the presence of P-cyclodextrin (cycloheptaamylose). Addition of P-cyclodcxtrin alters the …
Number of citations: 30 cdnsciencepub.com
JM Yu, D Teyssie, S Boileau - Polymer Bulletin, 1992 - Springer
… APC = allyl phenyl carbonate; ABC : allyl butyl carbonate; AEC : allyl ethyl carbonate; EPC : ethyl phenyl carbonate, b)determined by 1H NMR from the ratio of the phenyl protons to the …
Number of citations: 16 link.springer.com
V Tangpasuthadol, SM Pendharkar, J Kohn - Biomaterials, 2000 - Elsevier
… ) (6): The compound was prepared from the hydrogenolysis of DPT-benzyl-phenyl-carbonate (5) that was synthesized using a similar procedure as DPT-ethyl-phenyl-carbonate (3). The …
Number of citations: 126 www.sciencedirect.com
W Hentschel - American Journal of Pharmacy (1835-1907), 1883 - search.proquest.com
… Ethyl phenyl carbonate obtained by the action of ethyl on potassium-phenol, can also be converted … On heating ethyl phenyl carbonate -vith sodium-phenol in equivalent proportions, the …
Number of citations: 0 search.proquest.com

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